molecular formula C16H14BrNO3 B2895209 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime CAS No. 477846-79-0

6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime

Cat. No. B2895209
CAS RN: 477846-79-0
M. Wt: 348.196
InChI Key: KVLZTJBXWRUNKR-QGMBQPNBSA-N
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Description

6-Bromo-1,3-benzodioxole-5-carboxaldehyde is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 . It is also known as 6-Bromopiperonal .


Synthesis Analysis

This compound can be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde consists of a benzodioxole ring substituted with a bromine atom at the 6th position and a carboxaldehyde group at the 5th position .


Chemical Reactions Analysis

6-Bromo-1,3-benzodioxole-5-carboxaldehyde may be used to synthesize 2H-indazoles and 2-allyl-N-[(6-bromobenzo[d][1,3]dioxol-5-yl)methyl]aniline .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 128-132 °C . It has a linear formula of C6H2BrCHOCH2O2 .

Scientific Research Applications

Synthesis and Oxidizing Reagents

A novel approach in synthetic chemistry involves the use of benziodazole oxides for the selective oxidation of primary alcohols to aldehydes and sulfides to sulfoxides. This method highlights the potential application of similar compounds as selective oxidizing agents, offering an alternative to traditional reagents like Dess–Martin periodinane (Zhdankin et al., 2000).

Antioxidant Activity

Research on bromophenols from red algae revealed potent antioxidant effects in cellular assays. These findings suggest that compounds with bromine substitutions, akin to 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime, could exhibit significant antioxidant properties beneficial in various biochemical applications (Olsen et al., 2013).

Protective Groups in Organic Synthesis

A study introduced new alcohol protecting groups, including o-bromobenzyl derivatives, demonstrating their utility in synthetic chemistry by facilitating the direct production of aldehydes or ketones through a reductive process. This application is relevant for compounds like 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime in streamlining synthesis protocols (Curran & Yu, 1992).

Selective Oxidation

Sodium metaperiodate-mediated oxidation offers a pathway to transform methylarenes and benzylic bromides into aromatic carboxylic acids and aldehydes. This method underscores the versatility of brominated compounds in selective oxidation reactions, potentially extending to 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime (Shaikh et al., 2006).

Environmental Applications

The study of halogenated aromatic aldehydes by anaerobic bacteria has shown the transformation of these compounds into carboxylic acids and hydroxymethyl derivatives. This research indicates the potential of 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime in environmental remediation, especially in the biodegradation of persistent organic pollutants (Neilson et al., 1988).

Safety and Hazards

As for safety and hazards, it’s important to handle this compound with care. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended . It’s classified as a combustible solid .

properties

IUPAC Name

(E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-11-2-4-12(5-3-11)9-21-18-8-13-6-15-16(7-14(13)17)20-10-19-15/h2-8H,9-10H2,1H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLZTJBXWRUNKR-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime

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